5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole is a substituted tetrazole compound that serves as a crucial starting material for synthesizing pharmaceutically relevant substances. [, , ] Notably, it plays a significant role as a key intermediate in the synthesis of Angiotensin II receptor antagonists, commonly known as Sartans, a class of drugs primarily used to treat hypertension. [, , , , , , ] The compound is characterized by its biphenyl tetrazole core structure, a common pharmacophore in Sartans, and the presence of a trityl protecting group on the tetrazole ring. [, ]
The synthesis of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole involves several key steps:
The synthesis has been optimized to reduce by-products and enhance yield, addressing challenges such as the toxicity of sodium azide used in some methods .
The molecular structure of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole exhibits a complex arrangement:
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole participates in various chemical reactions:
These reactions are crucial for exploring its utility in drug development and materials science .
The mechanism of action for compounds like 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole often involves:
Research indicates that such compounds can exhibit significant pharmacological activities due to their ability to modulate biological processes through these mechanisms .
The physical and chemical properties of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole include:
These properties are critical for determining its handling and application in various scientific fields .
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole has potential applications in:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The compound is systematically named as 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole, reflecting its core structural components: a biphenyl system with a bromomethyl substituent on the distal ring and a tetrazole moiety protected by a trityl (triphenylmethyl) group on the proximal ring. Its molecular formula is C₃₃H₂₅BrN₄, corresponding to a molecular weight of 557.48 g/mol [5] [8]. Key spectral identifiers include the InChIKey WROIFZUSIQAQBZ-UHFFFAOYSA-N and the canonical SMILES string BrCc1ccc(cc1)c2ccccc2c3nnn(n3)C(c4ccccc4)(c5ccccc5)c6ccccc6 [7].
Table 1: Fundamental Structural Properties of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₅BrN₄ |
| Molecular Weight | 557.48 g/mol |
| CAS Registry Number | 133051-88-4 |
| Appearance | White to light yellow crystal |
| Melting Point | 135–137°C |
| XLogP3-AA | 7.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
Crystalline in form, it typically presents as a white to light yellow powder with a defined melting point of 135–137°C [2] [5]. The trityl group substantially increases steric bulk, influencing solubility characteristics—the compound demonstrates limited solubility in polar solvents but dissolves sparingly in chloroform and slightly in methanol upon heating [5]. This steric protection is crucial for its role as a synthetic intermediate, preventing undesirable side reactions at the tetrazole ring during manufacturing processes [8].
This bromomethyl-biphenyltetrazole derivative serves as a pivotal building block in synthesizing several angiotensin II receptor blockers (ARBs), notably olmesartan medoxomil, valsartan, and candesartan cilexetil [3] [5] [8]. Its synthetic utility stems from two critical functional features: (1) the bromomethyl group (–CH₂Br) acts as an alkylating agent, enabling covalent attachment to imidazole or tetrazole scaffolds of target drugs, and (2) the trityl group protects the tetrazole nitrogen during synthesis, preventing undesirable side reactions [2] [8].
Table 2: Key Synthetic Applications in Sartan Manufacturing
| Sartan Drug | Role of Intermediate | Reported Impurity Designation |
|---|---|---|
| Olmesartan Medoxomil | Alkylation precursor for medoxomil ester formation | Olmesartan Impurity 15 |
| Valsartan | Tetrazole-protected biphenyl core for N-alkylation | Valsartan Impurity 25 |
| Candesartan Cilexetil | Provides bromomethylbiphenyl backbone for tetrazole ring construction | Candesartan Bromo N2-Trityl Impurity |
The intermediate’s significance is evidenced by its stringent purity specifications in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) analyses require minimum purity thresholds of >98.0 area%, with supplementary quantification via argentometric titration (>95.0%) to ensure precise stoichiometric control in downstream reactions [2] [4]. Suppliers emphasize its critical function by designating specialized storage conditions (cool, dark environments <15°C) to maintain reactivity and prevent degradation of the bromomethyl functionality [4]. The compound’s structural versatility allows efficient deprotection: acid-catalyzed trityl removal after alkylation yields the active pharmaceutical ingredient’s tetrazole pharmacophore, demonstrating deliberate molecular design for staged reactivity [3] [8].
The strategic application of this compound emerged from late 20th-century innovations in biphenyltetrazole chemistry aimed at optimizing antihypertensive drug synthesis. Its first reported preparation correlates with the development timeline of second-generation sartans in the early 1990s, specifically addressing manufacturing challenges associated with tetrazole ring instability [6]. Early synthetic routes to biphenyltetrazoles suffered from low yields due to the sensitivity of the tetrazole ring to oxidation and alkylation conditions. The introduction of the trityl-protected bromomethylbiphenyl scaffold represented a significant advancement by enabling selective N-alkylation while preserving tetrazole integrity [5] [8].
Patent literature documents progressive refinements in its production methodology. A notable optimized route described in CN102702117A employs a four-step sequence starting from 4'-methyl-2-cyanobiphenyl: (1) Lewis acid-catalyzed hydroxymethylation using formaldehyde, (2) bromination with hydrobromic acid, (3) [2+3] cycloaddition with sodium azide to form the tetrazole ring, and (4) trityl protection using triphenylmethyl chloride [6]. This methodology significantly improved upon earlier approaches by achieving higher overall yields (approximately 75–80%) through careful control of reaction conditions, particularly in the bromination step where conventional methods caused di-bromination byproducts. The compound’s designation as "CBB Ester" in pharmaceutical manufacturing circles reflects its established role as the chemical bridge ("Chemical Building Block") connecting biphenyl precursors to finished sartan molecules [5] [8].
The continued relevance of this intermediate is evidenced by its commercial availability from specialized suppliers like TCI Chemicals and LGC Standards, where it is categorized explicitly as a "sartan intermediate" with dedicated quality control protocols. Current research focuses on further optimizing its synthesis using green chemistry principles, including solvent reduction and catalytic bromination methods, highlighting its enduring importance in efficient antihypertensive drug production [2] [4] [8].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: